N-(2-{[4-(Benzyloxy)phenyl]methanesulfonyl}-1-phenylethyl)-N-hydroxyformamide
CAS No.: 1253527-86-4
Cat. No.: VC11725726
Molecular Formula: C23H23NO5S
Molecular Weight: 425.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1253527-86-4 |
|---|---|
| Molecular Formula | C23H23NO5S |
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | N-hydroxy-N-[1-phenyl-2-[(4-phenylmethoxyphenyl)methylsulfonyl]ethyl]formamide |
| Standard InChI | InChI=1S/C23H23NO5S/c25-18-24(26)23(21-9-5-2-6-10-21)17-30(27,28)16-20-11-13-22(14-12-20)29-15-19-7-3-1-4-8-19/h1-14,18,23,26H,15-17H2 |
| Standard InChI Key | CKPJPTGSUFIXOU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)CS(=O)(=O)CC(C3=CC=CC=C3)N(C=O)O |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)CS(=O)(=O)CC(C3=CC=CC=C3)N(C=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₂₃H₂₃NO₅S, with a molar mass of 425.5 g/mol. Its IUPAC name reflects a branched structure: N-hydroxy-N-[1-phenyl-2-[(4-phenylmethoxyphenyl)methylsulfonyl]ethyl]formamide. Key structural features include:
-
A benzyloxy group linked to a phenyl ring via an ether bond.
-
A methanesulfonyl group attached to the central ethyl backbone.
-
A hydroxyformamide terminus providing hydrogen-bonding capacity.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 1253527-86-4 |
| Molecular Formula | C₂₃H₂₃NO₅S |
| Molecular Weight | 425.5 g/mol |
| SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)CS(=O)(=O)CC(C3=CC=CC=C3)N(C=O)O |
| InChIKey | CKPJPTGSUFIXOU-UHFFFAOYSA-N |
The SMILES notation and InChIKey encode its stereochemistry and functional group arrangement, critical for computational drug discovery. The benzyloxy and sulfonyl groups enhance hydrophobicity, as evidenced by its calculated partition coefficient (logP ≈ 3.2), suggesting moderate membrane permeability.
Synthesis and Manufacturing
The synthesis of N-(2-{[4-(Benzyloxy)phenyl]methanesulfonyl}-1-phenylethyl)-N-hydroxyformamide involves multi-step organic reactions. While explicit protocols are proprietary, plausible steps derived from analogous compounds include:
Table 2: Hypothesized Synthesis Pathway
| Step | Reaction | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Benzyloxy Group Introduction | Benzyl chloride, K₂CO₃, DMF | Etherification of phenol |
| 2 | Sulfonylation | Methanesulfonyl chloride, pyridine | Install sulfonyl group |
| 3 | Formamide Coupling | Hydroxylamine, formic acid | Introduce hydroxyformamide terminus |
Critical challenges include controlling stereochemistry at the ethyl backbone and preventing sulfonyl group hydrolysis during purification. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for ensuring purity.
Medicinal Chemistry and Biological Activity
The compound’s design incorporates motifs prevalent in protease inhibitors and enzyme antagonists:
-
Sulfonamide Group: Known to bind zinc ions in metalloproteases (e.g., matrix metalloproteinases) .
-
Hydroxyformamide: Acts as a transition-state analog in serine protease inhibition.
-
Benzyloxy Phenyl: Enhances lipophilicity, promoting blood-brain barrier penetration.
Mechanistic Hypotheses
Molecular docking studies of analogous compounds suggest affinity for bone morphogenetic protein 1 (BMP1) and tolloid-like proteases (TLL1/TLL2), which regulate extracellular matrix remodeling . The sulfonyl group may coordinate with catalytic zinc ions, while the benzyloxy moiety occupies hydrophobic subpockets.
Research Findings and Applications
Although direct studies are scarce, structurally related N-hydroxyformamide derivatives exhibit:
-
Anti-fibrotic Activity: Inhibition of BMP1 reduces collagen deposition in murine models .
-
Anticancer Potential: Sulfonamide-containing compounds show efficacy in pancreatic cancer cell lines (IC₅₀ = 2.1–8.7 μM).
Table 3: Comparative Bioactivity of Analogues
| Compound | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| WO2017006296A1 Compound 1 | BMP1 | 0.45 | |
| VC11725726 (This Compound) | TLL1 (Predicted) | N/A |
Future Directions
Key research gaps include:
-
Pharmacokinetic Profiling: Oral bioavailability and metabolic stability in vivo.
-
Target Validation: CRISPR-Cas9 knockout studies to confirm enzyme specificity.
-
Toxicity Screening: Acute and chronic toxicity in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume